molecular formula C19H17N5O2 B10864008 4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B10864008
M. Wt: 347.4 g/mol
InChI Key: UMQUAWQMMJIBMT-CSKARUKUSA-N
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Description

4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves the cyclocondensation reaction of 2-guanidinobenzimidazoles with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions .

Industrial Production Methods

similar compounds are often synthesized using scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazino-benzimidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exhibiting anticancer and antimicrobial properties .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C19H17N5O2/c1-25-15-9-7-12(11-16(15)26-2)8-10-17-22-18(20)23-19-21-13-5-3-4-6-14(13)24(17)19/h3-11H,1-2H3,(H2,20,21,23)/b10-8+

InChI Key

UMQUAWQMMJIBMT-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NC3=NC4=CC=CC=C4N23)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NC3=NC4=CC=CC=C4N23)N)OC

Origin of Product

United States

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